![molecular formula C13H9Cl2N3O4S B11182511 Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate](/img/structure/B11182511.png)
Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methyl chloroacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: This compound shares the 2,4-dichlorophenyl group but has a different heterocyclic core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a similar phenyl group but different heterocyclic structure.
Uniqueness
Methyl 2-[(5Z)-2-[(2,4-dichlorophenyl)hydrazido]-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]acetate is unique due to its specific combination of the thiazole ring and the 2,4-dichlorophenyl group.
Properties
Molecular Formula |
C13H9Cl2N3O4S |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2Z)-2-[(2,4-dichlorobenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H9Cl2N3O4S/c1-22-10(19)5-9-12(21)16-13(23-9)18-17-11(20)7-3-2-6(14)4-8(7)15/h2-5H,1H3,(H,17,20)(H,16,18,21)/b9-5- |
InChI Key |
SIAVRLCOOYZBLX-UITAMQMPSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.